molecular formula C4H5NO2 B123630 4-Oxazolemethanol CAS No. 155742-48-6

4-Oxazolemethanol

Cat. No.: B123630
CAS No.: 155742-48-6
M. Wt: 99.09 g/mol
InChI Key: BKHIXCNJVHVHAG-UHFFFAOYSA-N
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Description

4-Oxazolemethanol, also known as 1,3-oxazol-4-ylmethanol, is a heterocyclic compound with the molecular formula C4H5NO2 and a molecular weight of 99.09 g/mol This compound features a five-membered ring containing both oxygen and nitrogen atoms, making it part of the oxazole family

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Oxazolemethanol can be synthesized through several methods. One common approach involves the reaction of 4-chloromethyl-1,3-oxazole with a suitable base, such as sodium hydroxide, in an aqueous medium . Another method includes the cyclization of appropriate precursors under controlled conditions to form the oxazole ring .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors and stringent quality control measures to maintain consistency .

Chemical Reactions Analysis

Types of Reactions: 4-Oxazolemethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various oxazole derivatives, which can be further utilized in different applications .

Scientific Research Applications

4-Oxazolemethanol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness of 4-Oxazolemethanol: this compound stands out due to its specific structural features, which confer unique reactivity and interaction profiles.

Properties

IUPAC Name

1,3-oxazol-4-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NO2/c6-1-4-2-7-3-5-4/h2-3,6H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKHIXCNJVHVHAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CO1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90579735
Record name (1,3-Oxazol-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90579735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155742-48-6
Record name (1,3-Oxazol-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90579735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-oxazol-4-ylmethanol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the potential applications of 4-oxazolemethanol derivatives in asymmetric synthesis?

A1: Research indicates that certain this compound derivatives, such as (αS, 4S)-2-dichloromethyl- 4, 5-dihydro-α- ( 4-nitrophenyl)- this compound, can be complexed with borane to create effective catalysts for the asymmetric reduction of aromatic ketones []. This has significant implications for the development of enantioselective synthesis routes for various chiral compounds.

Q2: How does the configuration of this compound derivatives influence their reactivity?

A2: Studies have demonstrated the successful synthesis and configuration inversion of substituted oxazolines []. For instance, attempting to convert (α-S, 4S)-2-dichloromethyl- 4, 5-dihydro-α- ( 4-nitrophenyl)- this compound to its (4S, 5R) isomer unexpectedly yielded the configuration inversion product (1R, 2S)-2-dichloroacetamido-1-(4-nitrophenyl)-1, 3-propane-diol []. This highlights the importance of stereochemistry in the reactivity and potential applications of these compounds.

Q3: Can you provide an example of a specific synthetic route for a this compound derivative?

A3: One example involves the preparation of (R)-2,2-dichloro-N-[1-(fluoromethyl)-2-hydroxy-2-[4-(methylsulfonyl)phenyl]ethyl]acetamide, a key intermediate in the synthesis of florfenicol []. This process involves multiple stages utilizing various reagents and highlights the complexity of synthesizing these specific this compound derivatives.

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